6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes
The compound has been utilized in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. For example, Shen You-min (2014) synthesized a specific compound through multiple reactions, resulting in a novel near-infrared fluorescence probe incorporating indole, with potential applications in imaging and sensing technologies (Shen You-min, 2014).
Crystal Structure and DFT Studies
Several studies have focused on the synthesis, characterization, and crystal structure analysis of compounds incorporating 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. For instance, Liao et al. (2022) confirmed the structure of a related compound through various spectroscopic methods and X-ray diffraction, supplemented with Density Functional Theory (DFT) calculations (Liao et al., 2022). Similarly, Wu et al. (2021) synthesized related compounds and performed conformational analysis and DFT studies to compare molecular structures with X-ray diffraction results (Wu et al., 2021).
Boronate Ester Intermediates
The compound serves as an intermediate in the synthesis of boric acid ester compounds. Huang et al. (2021) obtained title compounds through a series of substitution reactions and conducted molecular structure analyses using DFT, revealing important physicochemical properties (Huang et al., 2021).
Detection and Imaging Applications
The compound's derivatives have been used in the development of probes for detecting substances like benzoyl peroxide in real samples and imaging in living cells and zebrafish. Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe, demonstrating its potential for quantitative detection and biological imaging (Tian et al., 2017).
Polymer Synthesis
It also finds application in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) developed bis(dioxaborolane)-based polymers with potential in electronic and optoelectronic devices (Kawashima et al., 2013).
Microwave-Assisted Synthesis
Rheault et al. (2009) explored microwave-assisted synthesis involving the compound, demonstrating an efficient method for producing benzimidazoles with potential applications in various chemical syntheses (Rheault et al., 2009).
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFXJNIKZCQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660549 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642494-36-8 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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